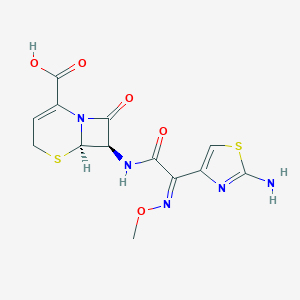
Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate is a chemical compound that features a furan ring, a methoxyimino group, and an ammonium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate typically involves the reaction of furan-2-carbaldehyde with methoxyamine hydrochloride to form the methoxyimino intermediate. This intermediate is then reacted with ammonium acetate under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The methoxyimino group can be reduced to an amine.
Substitution: The furan ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted furan compounds.
Scientific Research Applications
Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate involves its interaction with specific molecular targets and pathways. The furan ring and methoxyimino group can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate.
Methoxyamine hydrochloride: Another precursor used in the synthesis.
5-Hydroxymethylfurfural (HMF): A furan derivative with different functional groups and applications.
Uniqueness
This compound is unique due to its combination of a furan ring and a methoxyimino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
CAS No. |
97148-39-5 |
|---|---|
Molecular Formula |
C7H10N2O4 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
azane;(2Z)-2-(furan-2-yl)-2-methoxyiminoacetic acid |
InChI |
InChI=1S/C7H7NO4.H3N/c1-11-8-6(7(9)10)5-3-2-4-12-5;/h2-4H,1H3,(H,9,10);1H3/b8-6-; |
InChI Key |
ZWNSXPIVYODLLM-PHZXCRFESA-N |
SMILES |
CON=C(C1=CC=CO1)C(=O)[O-].[NH4+] |
Isomeric SMILES |
CO/N=C(/C1=CC=CO1)\C(=O)O.N |
Canonical SMILES |
CON=C(C1=CC=CO1)C(=O)O.N |
Appearance |
Off-White Solid |
melting_point |
170-173°C |
Key on ui other cas no. |
97148-39-5 |
Pictograms |
Flammable |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(αZ)-α-(Methoxyimino)-2-furanacetic Acid Ammonium Salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B194008.png)
